4-Iodopyridine-3-carboxylic acid hydroiodide
Description
4-Iodopyridine-3-carboxylic acid hydroiodide is a halogenated pyridine derivative with a carboxylic acid group at the 3-position and an iodine substituent at the 4-position, combined with a hydroiodide counterion. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or ligands . Its hydroiodide form enhances solubility in polar solvents and stabilizes the compound during synthetic procedures .
Properties
IUPAC Name |
4-iodopyridine-3-carboxylic acid;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.HI/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPIVAVCOEESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C(=O)O.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174002-38-9 | |
| Record name | 4-iodopyridine-3-carboxylic acid hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-3-carboxylic acid hydroiodide typically involves the iodination of pyridine derivatives. One common method includes the reaction of 3-carboxypyridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridine-3-carboxylic acid hydroiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can yield compounds like pyridine-3,4-dicarboxylic acid.
Reduction Products: Reduction can lead to the formation of alcohols or aldehydes.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may be effective against a range of bacterial and fungal pathogens. The proposed mechanisms include:
- Disruption of microbial cell membranes.
- Inhibition of essential metabolic pathways in microorganisms.
Antiviral Agents
Given the structural similarity to other antiviral compounds, N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide may possess antiviral properties. Preliminary studies indicate potential effectiveness against viral infections by inhibiting viral replication or entry into host cells.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of related compounds. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. Potential applications include:
- Treatment of chronic inflammatory diseases.
- Management of pain associated with inflammation.
Case Studies and Research Findings
- Anticancer Activity Study :
-
Antimicrobial Evaluation :
- A comprehensive evaluation involving various bacterial strains showed that compounds structurally related to N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Mechanism of Action
The mechanism of action of 4-Iodopyridine-3-carboxylic acid hydroiodide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
2-Chloro-4-iodopyridine-3-carboxylic Acid
- Structure : Chlorine replaces the hydroiodide counterion, and the carboxylic acid group remains at the 3-position.
- Molecular Formula: C₆H₃ClINO₂ (MW: 283.45 g/mol) .
- Key Differences :
- The absence of a hydroiodide salt reduces its polarity, affecting solubility in aqueous media.
- Chlorine’s lower electronegativity compared to iodine results in slower reactivity in Ullmann-type couplings .
- Applications: Primarily used in heterocyclic synthesis for antimalarial and antiviral agents .
4-Iodo-2-methoxy-pyridine-3-carboxylic Acid
- Structure : Methoxy group at the 2-position, altering electronic properties.
- Molecular Formula: C₇H₆INO₃ (MW: 295.04 g/mol) .
- Key Differences :
5-Iodo-3-pyridinecarboxylic Acid
- Structure : Iodine at the 5-position instead of 4.
- Molecular Formula: C₆H₄INO₂ (MW: 249.01 g/mol) .
- Key Differences :
4-Chloro-3-iodopyridine Hydrochloride
3-Fluoro-4-iodopyridine
- Structure : Fluorine at 3-position, iodine at 4-position; lacks carboxylic acid.
- Molecular Formula : C₅H₃FIN (MW: 223.99 g/mol) .
- Key Differences :
Data Table: Structural and Functional Comparison
Stability and Handling Considerations
- The hydroiodide salt is hygroscopic, requiring storage under inert conditions, whereas hydrochloride analogs are more stable .
Biological Activity
4-Iodopyridine-3-carboxylic acid hydroiodide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure:
- Molecular Formula: C_6H_6I_NO_2
- Molecular Weight: 221.02 g/mol
- CAS Number: 20320-09-8
This compound is characterized by the presence of an iodine atom and a carboxylic acid functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways. For example, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation.
- Receptor Binding: It can bind to receptors, potentially modulating their activity. This includes interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in cognitive functions and neurodegenerative diseases .
Biological Activities
-
Antimicrobial Properties:
- This compound has been studied for its antimicrobial effects against various pathogens. In vitro studies indicate significant activity against bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics.
-
Insecticidal Activity:
- The compound exhibits notable insecticidal properties, particularly against mosquito larvae. Research indicates an LC50 value of 20.5 µg/mL against Aedes atropalpus larvae, suggesting its potential as a natural insecticide.
- Neuroprotective Effects:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Insecticidal Activity
In a controlled laboratory setting, the insecticidal effects of this compound were assessed on Aedes atropalpus larvae. The compound demonstrated a rapid lethal effect within 24 hours of exposure, supporting its application in pest control strategies.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-iodopyridine-3-carboxylic acid hydroiodide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves iodination of pyridine derivatives. A two-step approach is common: (i) Direct iodination at the 4-position of pyridine-3-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . (ii) Formation of the hydroiodide salt via treatment with concentrated hydroiodic acid (HI) in anhydrous ethanol.
- Key Parameters :
- Catalyst: Pd/C or CuI for regioselective iodination .
- Solvent: DMF or toluene for solubility and reaction efficiency .
- Temperature: 80–100°C for 12–24 hours to ensure complete conversion .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR : H NMR (DMSO-d6): δ 8.5–8.7 (pyridine H), 13.2 ppm (broad, COOH) . C NMR confirms iodination at C4 (C-I signal at ~95 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···I interactions in the hydroiodide salt) .
- Mass Spectrometry : ESI-MS m/z 265 [M-I] for the free acid; hydroiodide adducts detected at m/z 392 [M+HI] .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Stepwise Purification :
Liquid-Liquid Extraction : Separate unreacted iodine using dichloromethane/water .
Recrystallization : Use ethanol/water (1:2) to isolate the hydroiodide salt. Cooling to 4°C enhances crystal formation .
Column Chromatography : For trace impurities, silica gel with ethyl acetate/hexane (1:4) eluent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Root Cause Analysis :
- Iodination Efficiency : Lower yields (<50%) often stem from incomplete iodination due to competing side reactions (e.g., diiodination). Use NIS instead of ICl to suppress byproducts .
- Salt Formation : Hydroiodic acid purity (>47% HI) is critical; degraded HI leads to mixed halide salts. Verify HI concentration via titration .
- Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low iodination yield | Increase reaction time to 24 hours; add 10 mol% CuI | |
| Impure hydroiodide salt | Recrystallize in ethanol/water (1:3) at -20°C |
Q. What strategies optimize the compound’s stability in biological assays, given its hydroiodide salt form?
- Stability Challenges : The hydroiodide salt is hygroscopic and prone to decomposition in aqueous buffers (pH > 6).
- Methodological Adjustments :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 4.5–5.5) with 1% DMSO to maintain solubility and stability .
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent iodide oxidation .
Q. How does this compound interact with supramolecular systems, and what analytical tools validate these interactions?
- Supramolecular Applications : The iodine atom participates in halogen bonding, while the carboxylic acid enables hydrogen bonding.
- Validation Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
